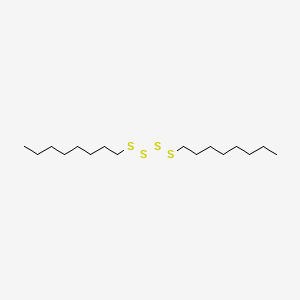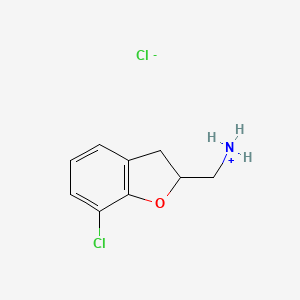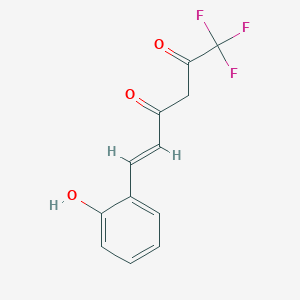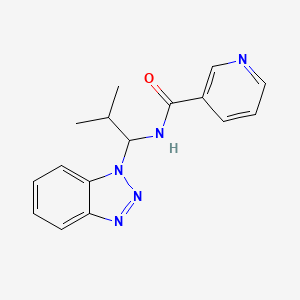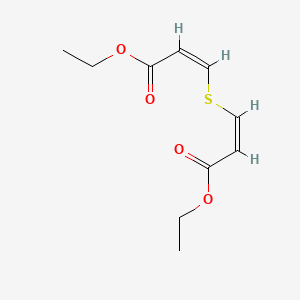
Diethyl (Z,Z)-3,3'-thiobisacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (Z,Z)-3,3’-thiobisacrylate is an organic compound characterized by its unique structure, which includes two ester groups and a thiobisacrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (Z,Z)-3,3’-thiobisacrylate can be synthesized through the condensation reaction of ethyl acetoacetate with 1,2-diaminoethane in the presence of alcohol at room temperature . This reaction typically does not require a catalyst, making it a straightforward and efficient method for producing the compound.
Industrial Production Methods
While specific industrial production methods for Diethyl (Z,Z)-3,3’-thiobisacrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.
化学反応の分析
Types of Reactions
Diethyl (Z,Z)-3,3’-thiobisacrylate undergoes various chemical reactions, including:
Oxidation: The thiobisacrylate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl (Z,Z)-3,3’-thiobisacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of Diethyl (Z,Z)-3,3’-thiobisacrylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its thiobisacrylate moiety can interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
Uniqueness
Diethyl (Z,Z)-3,3’-thiobisacrylate is unique due to its thiobisacrylate moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and industrial applications.
特性
CAS番号 |
20626-39-5 |
|---|---|
分子式 |
C10H14O4S |
分子量 |
230.28 g/mol |
IUPAC名 |
ethyl (Z)-3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |
InChIキー |
WXIVZEGISIHXKT-SFECMWDFSA-N |
異性体SMILES |
CCOC(=O)/C=C\S/C=C\C(=O)OCC |
正規SMILES |
CCOC(=O)C=CSC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



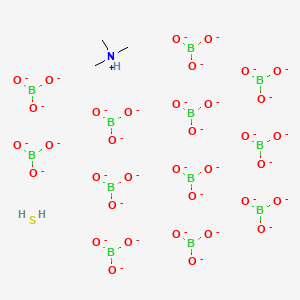

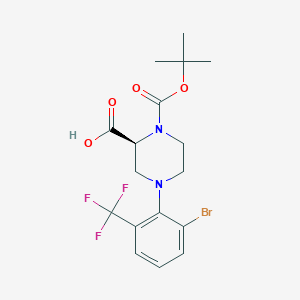
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

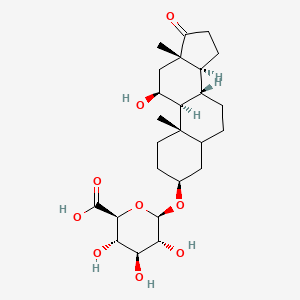
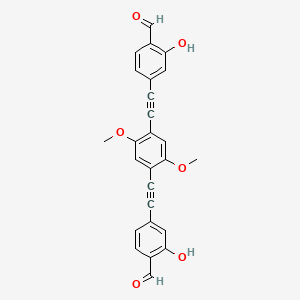
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
